4-{2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]ACETAMIDO}BENZAMIDE
Overview
Description
4-{2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]ACETAMIDO}BENZAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a cyclohexylsulfamoyl group, a methylphenoxy group, and an acetamido group attached to a benzamide core. It is used in various fields such as chemistry, biology, medicine, and industry due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]ACETAMIDO}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Cyclohexylsulfamoyl Group: This step involves the reaction of cyclohexylamine with a sulfonyl chloride to form the cyclohexylsulfamoyl group.
Attachment of the Methylphenoxy Group: This involves the reaction of a methylphenol derivative with an appropriate acylating agent to form the methylphenoxy group.
Formation of the Acetamido Group: This step involves the reaction of an amine with acetic anhydride to form the acetamido group.
Coupling Reactions: The final step involves coupling the intermediate compounds through amide bond formation, typically using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]ACETAMIDO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido or benzamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-{2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]ACETAMIDO}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]ACETAMIDO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]ACETAMIDO}BENZOIC ACID
- 4-{2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]ACETAMIDO}PHENOL
Uniqueness
4-{2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]ACETAMIDO}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylsulfamoyl group provides steric hindrance and hydrophobic interactions, while the acetamido and benzamide groups offer hydrogen bonding capabilities, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[[2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-15-13-19(31(28,29)25-18-5-3-2-4-6-18)11-12-20(15)30-14-21(26)24-17-9-7-16(8-10-17)22(23)27/h7-13,18,25H,2-6,14H2,1H3,(H2,23,27)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBDRXWZADHTIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NC3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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